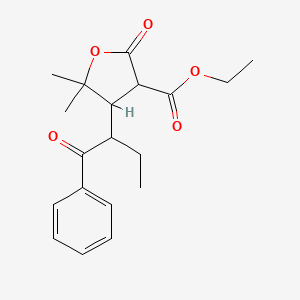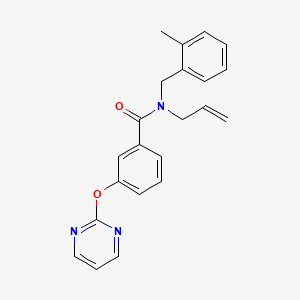![molecular formula C23H20BrNO4 B4152098 9-Bromo-3-(4-methylphenyl)spiro[4a,10b-dihydrochromeno[3,4-c]pyridine-1,1'-cyclopentane]-2,4,5-trione](/img/structure/B4152098.png)
9-Bromo-3-(4-methylphenyl)spiro[4a,10b-dihydrochromeno[3,4-c]pyridine-1,1'-cyclopentane]-2,4,5-trione
Vue d'ensemble
Description
9-bromo-3-(4-methylphenyl)-4a,10b-dihydro-2H,5H-spiro[chromeno[3,4-c]pyridine-1,1’-cyclopentane]-2,4,5(3H)-trione is a complex organic compound with a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-3-(4-methylphenyl)-4a,10b-dihydro-2H,5H-spiro[chromeno[3,4-c]pyridine-1,1’-cyclopentane]-2,4,5(3H)-trione typically involves multi-step organic reactions. One common route includes the bromination of a precursor compound followed by cyclization and spiro formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while substitution reactions can introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity. Its interactions with biological molecules can provide insights into new drug development and therapeutic applications.
Medicine
In medicine, this compound could be investigated for its potential as a pharmaceutical agent. Its unique structure may offer advantages in terms of selectivity and efficacy in targeting specific biological pathways.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its spiro structure may impart unique mechanical, optical, or electronic properties to the materials.
Mécanisme D'action
The mechanism of action of 9-bromo-3-(4-methylphenyl)-4a,10b-dihydro-2H,5H-spiro[chromeno[3,4-c]pyridine-1,1’-cyclopentane]-2,4,5(3H)-trione involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-bromo-5-(4-chloro-3-nitrophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 3′-bromo-4′-methylacetophenone
Uniqueness
Compared to similar compounds, 9-bromo-3-(4-methylphenyl)-4a,10b-dihydro-2H,5H-spiro[chromeno[3,4-c]pyridine-1,1’-cyclopentane]-2,4,5(3H)-trione stands out due to its unique spiro structure. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
9-bromo-3-(4-methylphenyl)spiro[4a,10b-dihydrochromeno[3,4-c]pyridine-1,1'-cyclopentane]-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO4/c1-13-4-7-15(8-5-13)25-20(26)18-19(23(22(25)28)10-2-3-11-23)16-12-14(24)6-9-17(16)29-21(18)27/h4-9,12,18-19H,2-3,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEQEJPIQSBNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C(C4=C(C=CC(=C4)Br)OC3=O)C5(C2=O)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(pyrrolidin-1-ylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate;hydrochloride](/img/structure/B4152019.png)
![Ethyl 2-(morpholin-4-ylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate;hydrochloride](/img/structure/B4152020.png)
![1-(4-Methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B4152043.png)
![1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]propan-1-one](/img/structure/B4152044.png)
![1-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B4152047.png)
![2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFONYL}-N~1~-(4-BUTOXYPHENYL)ACETAMIDE](/img/structure/B4152052.png)
![N-(4-methoxy-2-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4152067.png)
![ethyl 4-[2-(2,4-dimethylphenyl)-1-methyl-2-oxoethyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4152075.png)
![4-[1-(4-bromobenzoyl)propyl]-N-cyclohexyl-5,5-dimethyl-2-oxotetrahydro-3-furancarboxamide](/img/structure/B4152076.png)

![1-(4-chlorobenzoyl)-1-methyl-1a-(4-morpholinylcarbonyl)-1a,9c-dihydrobenzo[f]cyclopropa[c]chromen-2(1H)-one](/img/structure/B4152089.png)
![ethyl 4-[1-(4-bromobenzoyl)-2-methylpropyl]-5,5-dimethyl-2-oxotetrahydro-3-furancarboxylate](/img/structure/B4152095.png)
![METHYL 1-[3-(ANILINOCARBONYL)-2-OXO-3,4-DIHYDRO-2H-CHROMEN-4-YL]-1-CYCLOHEXANECARBOXYLATE](/img/structure/B4152110.png)

